(2-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)acetic acid
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Overview
Description
(2-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)acetic acid is an organic compound that features a phenoxyacetic acid moiety linked to a pyridinylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)acetic acid typically involves a multi-step process. One common method starts with the reaction of 3-pyridinylmethylamine with formaldehyde to form an intermediate Schiff base. This intermediate then undergoes a Mannich reaction with phenoxyacetic acid to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyridinyl structure and is known for its antiproliferative and antimicrobial activities.
Sodium Picosulfate: This compound contains a pyridinylmethyl group and is used as a laxative.
Uniqueness
(2-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)acetic acid is unique due to its specific combination of a phenoxyacetic acid moiety with a pyridinylmethylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-[2-[(pyridin-3-ylmethylamino)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H16N2O3/c18-15(19)11-20-14-6-2-1-5-13(14)10-17-9-12-4-3-7-16-8-12/h1-8,17H,9-11H2,(H,18,19) |
InChI Key |
LCFZBWHKHLYGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CN=CC=C2)OCC(=O)O |
Origin of Product |
United States |
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